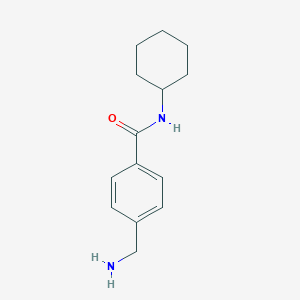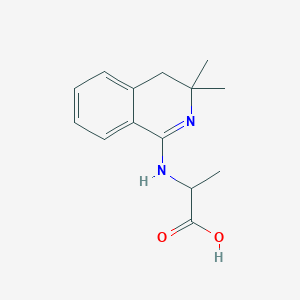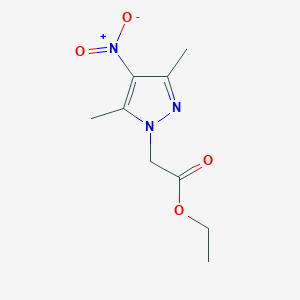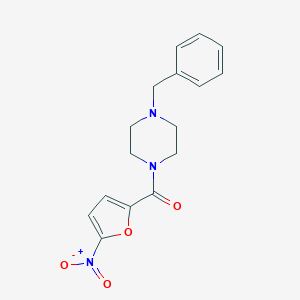
N-Cyclohexyl 4-(aminomethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl 4-(aminomethyl)benzamide is an organic compound that features a benzamide core with an aminomethyl group at the para position and a cyclohexyl group attached to the nitrogen atom of the amide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl 4-(aminomethyl)benzamide typically involves the following steps:
Formation of 4-(Aminomethyl)benzoic Acid: This can be achieved through the reduction of 4-(Nitromethyl)benzoic acid using hydrogen gas in the presence of a palladium catalyst.
Amidation Reaction: The 4-(Aminomethyl)benzoic acid is then reacted with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-Cyclohexyl 4-(aminomethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carbonyl group of the amide can be reduced to form the corresponding amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives of the benzamide core.
科学的研究の応用
N-Cyclohexyl 4-(aminomethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Cyclohexyl 4-(aminomethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the cyclohexyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic Acid: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in binding to certain targets.
N-Cyclohexylbenzamide: Lacks the aminomethyl group, reducing its ability to form hydrogen bonds with target proteins.
4-(Aminomethyl)benzamide: Similar structure but without the cyclohexyl group, which may affect its binding affinity and specificity.
Uniqueness
N-Cyclohexyl 4-(aminomethyl)benzamide is unique due to the presence of both the aminomethyl and cyclohexyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and organic synthesis.
特性
IUPAC Name |
4-(aminomethyl)-N-cyclohexylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXZSNPECKQERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)




![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)

![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)

![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)
